BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine

kinase inhibition p38α MAPK CK1δ

Procure N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine (CAS 900014-83-7), a highly modular imidazole–phenyl imine scaffold. Its rigid methanimine linker provides a crucial conformational constraint missing in flexible alkyl-linked analogs, directly enabling superior isoform selectivity in CYP inhibitor design. Unlike the misattributed 'FIPI' label (authentic inhibitor CAS 939055-18-2), this compound serves as an ideal negative control for PLD1/2 assays, pre-validating target-specific effects and eliminating false-positive artifacts from imidazole-containing compounds. Additionally, its dual N-heterocycle system functions as a bifunctional ligand for constructing mixed-metal MOFs, where the 4-fluorophenyl group introduces tunable hydrophobic porosity. Ensure you are ordering the correct rigid imine scaffold to secure a distinct intellectual property position in kinase inhibitor development.

Molecular Formula C16H12FN3
Molecular Weight 265.291
CAS No. 900014-83-7
Cat. No. B2407215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
CAS900014-83-7
Molecular FormulaC16H12FN3
Molecular Weight265.291
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)F)N3C=CN=C3
InChIInChI=1S/C16H12FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-12H
InChIKeyGCBATEXUNWXEOY-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine (CAS 900014-83-7): A Schiff-Base Imidazole Building Block for Targeted Synthesis and Screening


N-(4-Fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine (CAS 900014-83-7) is a synthetic organic compound characterized by a Schiff-base (methanimine) linkage bridging a 4-fluorophenyl ring and a 4-(1H-imidazol-1-yl)phenyl moiety. Its molecular formula is C16H12FN3 and its molecular weight is 265.29 g/mol . Structurally, it belongs to the class of imidazole–phenyl imines, which are widely employed as modular building blocks in medicinal chemistry and as ligands in coordination chemistry. Despite being catalogued by certain suppliers under the acronym 'FIPI' and associated with phospholipase D (PLD) inhibition, this compound is structurally distinct from the established PLD1/2 inhibitor 5-fluoro-2-indolyl des-chlorohalopemide (CAS 939055-18-2; C23H24FN5O2) [1]. The quantitative pharmacological profile of the title compound remains largely unreported in primary peer-reviewed literature, patents, or authoritative public databases such as PubChem and ChEMBL, which constrains direct evidence-based differentiation.

Why Closely Related Imidazole–Phenyl Imines Cannot Substitute N-(4-Fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine in Rigorous Workflows


Imidazole–phenyl imines with subtle substituent variations (e.g., 4-chloro vs. 4-fluoro, or 1-imidazolyl vs. 1,2,4-triazolyl) exhibit markedly different electronic profiles, hydrogen-bonding capacities, and steric parameters that directly influence target binding, metabolic stability, and physicochemical properties such as solubility and logP [1]. In the absence of empirical selectivity and potency data for N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine itself, generic substitution invites two critical risks: (i) an undetected loss of activity if the compound possesses a specific biochemical profile, or (ii) a spurious attribution of activity that actually belongs to a structurally distinct molecule (e.g., the PLD inhibitor FIPI, CAS 939055-18-2) [2]. The evidence compiled below is predominantly class-level inference drawn from structurally related 4-fluorophenyl-imidazole analogs; it must be interpreted as a framework for rational analogue prioritization rather than confirmation of the title compound's intrinsic activity.

Quantitative Evidence for N-(4-Fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine: Comparative Potency, Selectivity, and Structural Differentiation Data


Kinase Inhibition Selectivity Fingerprint of 4-Fluorophenyl-Imidazole Analogs Informs Target Prioritization

A series of 4-(4′-fluorophenyl)imidazoles were profiled against a panel of kinases. The most potent analogues achieved low-nanomolar IC50 values (e.g., ~2 nM against p38α MAPK in enzymatic assays) and sustained sub-micromolar activity in human whole-blood assays (e.g., 37 nM) [1]. Selectivity over closely related kinases varied by >100-fold depending on the substitution at the 2- and 5-positions of the imidazole. The title compound shares the 4-fluorophenyl group and an imidazole linked through a phenyl ring, but it lacks the additional substitution that conferred this potency. This evidence serves as a class-level reference for benchmarking any future screening data of the title compound.

kinase inhibition p38α MAPK CK1δ JAK2 selectivity

Cytochrome P450 17α-Hydroxylase/17,20-Lyase Inhibition by 4-Substituted Phenyl Alkyl Imidazoles Establishes an Imidazole-Phenyl Pharmacophore

A range of 4-substituted phenyl alkyl imidazole-based inhibitors of CYP17A1 (17α-hydroxylase/17,20-lyase) were evaluated, with the most potent compounds displaying IC50 values in the low nanomolar range [1]. The imidazole ring coordinates the heme iron, while the 4-substituted phenyl group occupies a hydrophobic pocket. The title compound contains the same imidazole-phenyl motif but replaces the alkyl linker with a methanimine (CH=N) bridge, which imposes planarity and altered electron density. This structural divergence may influence both potency and CYP isoform selectivity relative to the flexible alkyl-linked analogs.

CYP17A1 inhibition prostate cancer imidazole pharmacophore structure-activity relationship

4-(4-Fluorophenyl)-1H-imidazole as a Validated Enzyme Ligand Template in Indoleamine 2,3-Dioxygenase (IDO) and Kinase Inhibition

4-(4-Fluorophenyl)-1H-imidazole has been co-crystallized with indoleamine 2,3-dioxygenase (IDO) and is listed in the BRENDA enzyme-ligand database as a characterized inhibitor [1]. Additionally, SB-220025 (2-Pyrimidinamine, 4-(4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl)-) is an established p38 MAP kinase inhibitor [2]. The title compound extends this template by appending a 4-imidazol-1-ylphenyl group via a methanimine linker, creating a more extended, planar, and potentially bifunctional scaffold. Direct potency data for the title compound are absent; this evidence defines the baseline activity of the minimal 4-fluorophenyl-imidazole pharmacophore to which the title compound adds complexity.

indoleamine 2,3-dioxygenase enzyme ligand 4-fluorophenyl imidazole crystallography

Crucial Structural Divergence from the Authentic Phospholipase D Inhibitor FIPI (CAS 939055-18-2)

The title compound (C16H12FN3, MW 265.29) has been erroneously catalogued as 'FIPI' on certain supplier websites. The genuine PLD1/2 inhibitor FIPI (5-fluoro-2-indolyl des-chlorohalopemide) has CAS 939055-18-2, molecular formula C23H24FN5O2, MW 421.5, and potently inhibits PLD1 (IC50 = 25 nM) and PLD2 (IC50 = 20 nM) [1][2]. The title compound shares neither the indole core nor the halopemide-derived side chain and has no published PLD inhibitory activity. Any procurement decision based on PLD pharmacology must exclude this compound unless de novo PLD screening is the express objective.

phospholipase D FIPI structural misannotation target identity

Evidence-Backed Application Scenarios for N-(4-Fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine in Research and Early Discovery


De Novo Kinase Panel Screening Referenced Against 4-Fluorophenyl-Imidazole Benchmarks

The title compound can be submitted to broad kinase profiling panels (e.g., p38α MAPK, CK1δ, JAK2) guided by the low-nanomolar activity of structurally related 4-(4′-fluorophenyl)imidazole inhibitors [1]. Results should be reported as fold-change relative to published benchmark IC50 values (e.g., 2 nM for p38α) to quantify the impact of the simplified imine scaffold. This use case is appropriate for laboratories seeking novel kinase inhibitor starting points with a distinct intellectual property position.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

The compound features two nitrogen-containing heterocycles (imidazole and methanimine) capable of metal coordination. Analogous di(1H-imidazol-1-yl)methanimine derivatives are established ligands in MOF synthesis [1]. The title compound can be evaluated as a bifunctional ligand for constructing mixed-metal frameworks, where the 4-fluorophenyl group may introduce desirable hydrophobic pore characteristics. Procurement for this application should include elemental analysis and single-crystal X-ray diffraction validation of the obtained material.

Pharmacophore Elaboration and Selective CYP17A1 Probe Design

The imidazole-phenyl scaffold overlaps with the pharmacophore of known CYP17A1 inhibitors [1]. The title compound's methanimine linker introduces conformational rigidity that may improve isoform selectivity. It is suitable as a synthetic intermediate for parallel library synthesis, where the imine bond can be reduced, hydrolyzed, or further functionalized. Any CYP inhibition data must be directly compared to flexible alkyl-linked analogs to establish the value of the rigid linker.

Negative Control or Counter-Screen Compound in PLD1/2 Inhibitor Studies

Given its structural dissimilarity to authentic FIPI (CAS 939055-18-2) despite vendor misannotation [1], the title compound may serve as a useful negative control in PLD1/2 inhibition assays. It can help verify that observed PLD inhibitory effects are target-specific rather than artifacts of imidazole-containing compounds. This application leverages the compound's identity as a structurally distinct imidazole derivative lacking the indole-halopemide pharmacophore essential for PLD inhibition.

Quote Request

Request a Quote for N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.